molecular formula C7H5F3N2O2 B13965348 2-nitro-N-(trifluoromethyl)aniline

2-nitro-N-(trifluoromethyl)aniline

Cat. No.: B13965348
M. Wt: 206.12 g/mol
InChI Key: QFHJYLLWCLQLHO-UHFFFAOYSA-N
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Description

2-Nitro-N-(trifluoromethyl)aniline is a substituted aniline derivative characterized by a nitro (-NO₂) group at the ortho position (position 2) and a trifluoromethyl (-CF₃) group attached to the amino nitrogen.

Properties

Molecular Formula

C7H5F3N2O2

Molecular Weight

206.12 g/mol

IUPAC Name

2-nitro-N-(trifluoromethyl)aniline

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)11-5-3-1-2-4-6(5)12(13)14/h1-4,11H

InChI Key

QFHJYLLWCLQLHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

One widely reported method involves catalytic hydrogenation of nitro-substituted trifluoromethyl aromatic compounds to obtain trifluoromethylanilines. For example, 2-trifluoromethyl-4-chloronitrobenzene is subjected to catalytic hydrogenation using palladium on activated carbon (Pd/C) as a catalyst under hydrogen gas atmosphere.

  • Procedure :

    • A mixture of 2-trifluoromethyl-4-chloronitrobenzene in methanol or water is hydrogenated at mild temperatures (20–75 °C) under low-pressure hydrogen (up to 0.2 bar or slightly higher).
    • Sodium hydroxide solution is added during the reaction to facilitate dechlorination and to complete hydrogenation.
    • The catalyst is filtered off after completion, and the product is purified by steam distillation or vacuum distillation.
  • Yields and Purity :

    • Yields reported range from 81% to 95% based on theory.
    • Gas chromatography confirms product purity exceeding 98% for 2-trifluoromethylaniline.
  • Example Data :

Starting Material Catalyst Solvent Temp (°C) H₂ Pressure (bar) Yield (%) Purity (%) Reference
2-trifluoromethyl-4-chloronitrobenzene 5% Pd/C (50% aqueous suspension) Methanol / Water 20–75 0.2–1.0 81–95 98.3–98.7

This method is industrially favorable due to mild conditions and high selectivity, avoiding the use of hazardous reagents like phosgene.

Nucleophilic Aromatic Substitution with Ammonia

Another preparative route involves the nucleophilic substitution of halogenated nitrobenzotrifluoride derivatives with aqueous ammonia under pressure and elevated temperature.

  • Procedure :

    • 4-chloro-3-nitrobenzotrifluoride is reacted with excess aqueous ammonia in a stainless steel autoclave.
    • The mixture is heated to approximately 115 °C under pressure (~11 bar) for 6 hours.
    • Upon cooling, the crystalline 2-nitro-4-trifluoromethylaniline is filtered, washed, and dried.
  • Yields and Purity :

    • Yields are very high, typically 98–99% of theoretical.
    • Purity assessed by HPLC is greater than 98%.
    • Melting point reported around 106–107.5 °C confirms compound identity.
  • Example Data :

Starting Material Reagent Temp (°C) Pressure (bar) Time (h) Yield (%) Purity (%) Reference
4-chloro-3-nitrobenzotrifluoride Excess aqueous ammonia 115 11 6 98–99 >98

This method avoids toxic reagents and provides a scalable industrial process for obtaining 2-nitro-4-trifluoromethylaniline.

Amination Using Alkylamines in Polar Aprotic Solvents

For derivatives such as N-ethyl-2-nitro-4-(trifluoromethyl)aniline, nucleophilic substitution of 1-chloro-2-nitro-4-(trifluoromethyl)benzene with ethylamine hydrochloride in the presence of triethylamine in N,N-dimethylformamide (DMF) is reported.

  • Procedure :

    • The chloronitrobenzotrifluoride is dissolved in DMF at 0 °C.
    • Triethylamine and ethylamine hydrochloride are added portion-wise.
    • The reaction mixture is stirred and heated to 100 °C for 2 hours.
    • After reaction completion, the mixture is diluted with ethyl acetate and water, separated, dried, and purified by flash chromatography.
  • Yields and Purity :

    • Yield: approximately 72%.
    • Product isolated as yellow solid with LC-MS confirming molecular ion at m/z 235.1 [M+H]+.
Starting Material Aminating Agent Solvent Temp (°C) Time (h) Yield (%) Purification Method Reference
1-chloro-2-nitro-4-(trifluoromethyl)benzene Ethylamine hydrochloride + triethylamine DMF 0 to 100 2 72 Flash chromatography

This method is useful for preparing N-alkylated nitroanilines with trifluoromethyl substitution.

Comparative Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Purity (%) Advantages Reference
Catalytic Hydrogenation 2-trifluoromethyl-4-chloronitrobenzene Pd/C, H₂, NaOH 20–75 °C, low pressure H₂ 81–95 >98 Mild, selective, scalable
Nucleophilic Aromatic Substitution 4-chloro-3-nitrobenzotrifluoride Excess aqueous ammonia 115 °C, 11 bar, 6 h 98–99 >98 High yield, industrially viable
Amination with Alkylamine 1-chloro-2-nitro-4-(trifluoromethyl)benzene Ethylamine hydrochloride, TEA DMF, 0–100 °C, 2 h 72 Not specified Suitable for N-alkyl derivatives
Thiophenol Substitution (Analogues) 5-chloro-2-nitroanilines Thiophenol, ammonia <80 °C, autoclave Not specified Not specified Versatile substitution method

Analytical and Purification Considerations

  • Purity Assessment :

    • Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard for purity evaluation, often showing >98% purity for the target compound.
    • Melting point determination (e.g., 106–107 °C for 2-nitro-4-trifluoromethylaniline) confirms identity.
  • Structural Confirmation :

    • Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to assign chemical shifts influenced by the trifluoromethyl group.
    • Mass spectrometry (MS) confirms molecular weight and substitution patterns.
  • Purification Techniques :

    • Steam distillation and vacuum distillation are effective for isolating aniline derivatives after catalytic hydrogenation.
    • Chromatographic methods (flash chromatography) are employed for alkylated derivatives.

Chemical Reactions Analysis

2-nitro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Scientific Research Applications

2-nitro-N-(trifluoromethyl)aniline is used in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: The compound is used in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 2-nitro-N-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various biochemical effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic sites in proteins .

Comparison with Similar Compounds

Key Research Findings and Data Tables

Table 2: Impact of Substituent Position on Activity

Position of CF₃ Biological Effect Example Compound
Ortho (2-CF₃) High anticancer activity (steric effects) Calixarene derivative 30a
Meta (3-CF₃) Lower activity (reduced electronic effects) Calixarene derivative 30b
Para (4-CF₃) Moderate enzyme inhibition Carbamate 4c

Q & A

Basic: What are the recommended spectroscopic techniques for characterizing 2-nitro-N-(trifluoromethyl)aniline?

Answer:
Key techniques include:

  • NMR Spectroscopy : For structural elucidation of substituents (e.g., distinguishing nitro and trifluoromethyl groups via 1H^{1}\text{H}, 19F^{19}\text{F}, and 13C^{13}\text{C} NMR) .
  • FT-IR : To identify functional groups (e.g., nitro stretching at ~1520 cm1^{-1} and N–H vibrations) .
  • UV-Vis Spectroscopy : To study electronic transitions influenced by electron-withdrawing groups (e.g., nitro and trifluoromethyl) .
  • Mass Spectrometry : For molecular weight confirmation and fragmentation pattern analysis .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Work in a fume hood due to potential inhalation hazards .
  • Emergency Measures : Ensure access to eyewash stations and safety showers; store away from oxidizing agents .

Advanced: How do electronic effects of the nitro and trifluoromethyl groups influence substitution reactions?

Answer:

  • Nitro Group : Strongly electron-withdrawing, meta-directing in electrophilic substitution, and activates the ring for nucleophilic attack at ortho/para positions .
  • Trifluoromethyl Group : Electron-withdrawing via inductive effects, reducing amine basicity and altering regioselectivity in reactions .
  • Methodological Insight : Use DFT calculations (e.g., NBO analysis) to predict charge distribution and reactive sites .

Advanced: What computational approaches predict the electronic structure of this compound?

Answer:

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
  • Molecular Electrostatic Potential (MEP) : Maps highlight electrophilic/nucleophilic regions for reaction planning .
  • TD-DFT : Predicts UV-Vis absorption spectra for comparison with experimental data .

Advanced: How can researchers resolve contradictions in reported biological activities of derivatives?

Answer:

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., sulfonyl or piperazinyl groups) and test in vitro bioactivity .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., tubulin) to explain activity discrepancies .
  • Dose-Response Studies : Validate potency differences across derivatives using IC50_{50} assays .

Basic: What are the key physical properties relevant to experimental design?

Answer:

  • Solubility : Sparingly soluble in water; use polar aprotic solvents (e.g., DMF, DMSO) for reactions .
  • Melting Point : Critical for purification (e.g., recrystallization); compare with literature values .
  • Density/Refractive Index : Aid in solvent selection and purity assessment .

Advanced: What challenges arise in regioselective functionalization, and how are they addressed?

Answer:

  • Steric Hindrance : The bulky trifluoromethyl group limits accessibility to certain positions. Use directing groups (e.g., sulfonamides) to control substitution .
  • Catalytic Strategies : Employ palladium catalysts for cross-coupling reactions at less hindered sites .
  • Temperature/Solvent Optimization : Higher temperatures in DMF improve reaction rates for meta-substitution .

Advanced: How do steric/electronic effects impact crystal packing in derivatives?

Answer:

  • X-Ray Diffraction : Reveals intermolecular interactions (e.g., hydrogen bonds between nitro and amine groups) .
  • Trifluoromethyl Effects : Enhances crystal density via C–F···H interactions, influencing melting points .

Basic: What synthetic routes are effective for preparing this compound?

Answer:

  • Direct Nitration : Nitrate N-(trifluoromethyl)aniline using mixed acid (H2_2SO4_4/HNO3_3) under controlled conditions .
  • Nucleophilic Substitution : Replace halides in 2-nitrohalobenzenes with trifluoromethylamine .
  • Catalytic Coupling : Use Pd(0) catalysts for Suzuki-Miyaura reactions with boronic acid derivatives .

Advanced: How can synthetic yields of derivatives be optimized under catalytic conditions?

Answer:

  • Catalyst Screening : Test Pd(PPh3_3)4_4 or Ni catalysts for cross-coupling efficiency .
  • Solvent Effects : Use DMF or acetonitrile to enhance solubility of aromatic intermediates .
  • Temperature Gradients : Optimize reaction time and temperature (e.g., 80°C for 18 hours) to maximize conversion .

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